molecular formula C5H14Cl2N2 B1381801 1-(2-Aminoethyl)cyclopropanamine dihydrochloride CAS No. 1803581-14-7

1-(2-Aminoethyl)cyclopropanamine dihydrochloride

Cat. No.: B1381801
CAS No.: 1803581-14-7
M. Wt: 173.08 g/mol
InChI Key: UOBIBFMOQZAADP-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)cyclopropanamine dihydrochloride is a cyclic amino acid analog. The compound consists of a cyclopropyl ring and an aminoethyl group connected to a chiral carbon.

Preparation Methods

The synthesis of 1-(2-Aminoethyl)cyclopropanamine dihydrochloride typically involves the reaction of cyclopropylamine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .

Chemical Reactions Analysis

1-(2-Aminoethyl)cyclopropanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of cyclopropylamines.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles, forming substituted cyclopropanamine derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various substituted cyclopropanamine derivatives and cyclopropanone compounds .

Scientific Research Applications

1-(2-Aminoethyl)cyclopropanamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in modulating biological pathways and as a tool for investigating cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Aminoethyl)cyclopropanamine dihydrochloride can be compared with other similar compounds, such as:

    Cyclopropylamine: A simpler analog with a cyclopropyl ring and an amino group.

    Ethylene diamine: Contains two amino groups connected by an ethylene bridge.

    Cyclopropanone derivatives: Compounds with a cyclopropyl ring and a carbonyl group.

The uniqueness of this compound lies in its combination of a cyclopropyl ring and an aminoethyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-aminoethyl)cyclopropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c6-4-3-5(7)1-2-5;;/h1-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBIBFMOQZAADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Aminoethyl)cyclopropanamine dihydrochloride
Reactant of Route 2
1-(2-Aminoethyl)cyclopropanamine dihydrochloride
Reactant of Route 3
1-(2-Aminoethyl)cyclopropanamine dihydrochloride
Reactant of Route 4
1-(2-Aminoethyl)cyclopropanamine dihydrochloride
Reactant of Route 5
1-(2-Aminoethyl)cyclopropanamine dihydrochloride
Reactant of Route 6
1-(2-Aminoethyl)cyclopropanamine dihydrochloride

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